molecular formula C5H6ClN3O2S B7865845 2-chloro-N-methylpyrimidine-5-sulfonamide

2-chloro-N-methylpyrimidine-5-sulfonamide

Cat. No.: B7865845
M. Wt: 207.64 g/mol
InChI Key: CKMOBKIEKKHGSS-UHFFFAOYSA-N
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Description

2-chloro-N-methylpyrimidine-5-sulfonamide is an organic compound with the molecular formula C5H6ClN3O2S. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The presence of a chlorine atom at the second position and a sulfonic acid methylamide group at the fifth position makes this compound unique. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-methylpyrimidine-5-sulfonamide typically involves the chlorination of pyrimidine followed by sulfonation and subsequent methylation. The general steps are as follows:

    Chlorination: Pyrimidine is reacted with chlorine gas in the presence of a catalyst to introduce a chlorine atom at the second position.

    Sulfonation: The chlorinated pyrimidine is then treated with sulfur trioxide or chlorosulfonic acid to introduce the sulfonic acid group at the fifth position.

    Methylation: Finally, the sulfonic acid group is converted to a methylamide group using methylamine.

Industrial Production Methods

In industrial settings, the production of this compound follows similar steps but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-methylpyrimidine-5-sulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The sulfonic acid methylamide group can be oxidized or reduced under specific conditions.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Boronic acids, palladium catalysts, and bases like potassium carbonate.

Major Products Formed

    Substitution Reactions: Various substituted pyrimidines depending on the nucleophile used.

    Oxidation and Reduction: Oxidized or reduced derivatives of the original compound.

    Coupling Reactions: Biaryl compounds formed through the coupling of the pyrimidine ring with another aromatic ring.

Scientific Research Applications

2-chloro-N-methylpyrimidine-5-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-N-methylpyrimidine-5-sulfonamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The chlorine and sulfonic acid methylamide groups can participate in hydrogen bonding, electrostatic interactions, and covalent modifications, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-pyrimidine: Lacks the sulfonic acid methylamide group.

    Pyrimidine-5-sulfonic acid methylamide: Lacks the chlorine atom.

    2-Chloro-5-methylpyrimidine: Has a methyl group instead of the sulfonic acid methylamide group.

Uniqueness

2-chloro-N-methylpyrimidine-5-sulfonamide is unique due to the presence of both the chlorine atom and the sulfonic acid methylamide group. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

2-chloro-N-methylpyrimidine-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClN3O2S/c1-7-12(10,11)4-2-8-5(6)9-3-4/h2-3,7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKMOBKIEKKHGSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CN=C(N=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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